4-Ethyltetradecanoic acid

Description

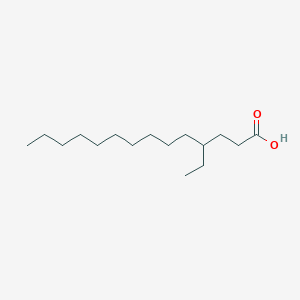

Structure

2D Structure

3D Structure

Properties

CAS No. |

80480-07-5 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

4-ethyltetradecanoic acid |

InChI |

InChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-15(4-2)13-14-16(17)18/h15H,3-14H2,1-2H3,(H,17,18) |

InChI Key |

XMDKCPRNXZHPFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CC)CCC(=O)O |

Origin of Product |

United States |

Occurrence and Biological Distribution of 4 Ethyltetradecanoic Acid

Isolation from Natural Biological Sources

4-Ethyltetradecanoic acid, a saturated fatty acid with a distinctive ethyl group at the fourth carbon position, has been identified in a diverse range of organisms. Its presence is often linked to specific metabolic pathways and its role in maintaining cell membrane fluidity.

Microorganisms and Microbial Cultures

The primary natural sources of this compound and other anteiso-fatty acids are bacteria. These compounds are significant components of the cell membrane lipids in many bacterial species, where they play a crucial role in regulating membrane fluidity. nih.govnih.gov The composition of these branched-chain fatty acids can be so characteristic that it is used as a criterion for the identification and classification of bacteria. nih.gov

Notably, bacteria of the genus Bacillus are well-known producers of substantial amounts of iso- and anteiso-fatty acids. nih.gov Furthermore, these fatty acids are synthesized by bacteria residing in the rumen of ruminant animals. researchgate.net The synthesis in these microorganisms typically utilizes branched-chain amino acids as precursors. researchgate.net

Table 1: Occurrence of this compound and Related Anteiso-Fatty Acids in Microorganisms

| Microbial Source | Compound Type | Significance |

|---|---|---|

| Various Bacteria | Anteiso-fatty acids | Major acyl constituents of membrane lipids, used in bacterial classification. nih.govnih.govnih.gov |

| Bacillus subtilis | Anteiso-fatty acids | Prominent fatty acids of cell membranes. nih.gov |

| Rumen Bacteria | Anteiso-fatty acids | Synthesized from branched-chain amino acids, contributing to the fatty acid profile of ruminant products. researchgate.net |

Marine Organisms and Algae Libraries

The occurrence of this compound and other anteiso-fatty acids extends to the marine environment. Studies have identified these compounds in the blubber of marine mammals, such as the striped dolphin (Stenella caeruleoalba), where their presence is correlated with the intake of L-isoleucine. nih.gov In contrast, their presence in marine microorganisms appears to be more limited. An analysis of marine and terrestrial nitrifying bacteria revealed that branched iso- and anteiso-acids were present in only trace amounts in a small fraction of the bacteria studied. nih.gov

Animal Tissues and Physiological Samples

In the animal kingdom, this compound and related anteiso-fatty acids are found in various tissues and fluids, largely as a result of diet and the metabolic activity of gut microbiota. They are recognized as minor fatty acids in the lipids of ruminants, such as in meat and milk. nih.gov The primary origin of these fatty acids in ruminants is the bacterial population within the rumen. researchgate.net

Beyond ruminants, anteiso-fatty acids have been identified in the skin lipids of rats. nih.gov In humans, they have been detected in several tissues and biological fluids, including adipose tissue, breast milk, the colon, and serum. researchgate.net Their presence in human tissues suggests a dietary intake, likely from the consumption of dairy products and meat from ruminants. researchgate.net

Table 2: Documented Presence of Anteiso-Fatty Acids in Animal and Plant Sources

| Source | Specific Organism/Product | Tissue/Fluid |

|---|---|---|

| Plants | Brussels sprouts | Edible parts |

| Marine Mammals | Striped dolphin (Stenella caeruleoalba) | Blubber |

| Ruminants | General (e.g., cows, sheep) | Meat and milk lipids |

| Rodents | Rats | Skin lipids |

| Humans | General | Adipose tissue, breast milk, colon, serum |

Methodologies for Biological Sample Preparation and Extraction

The isolation of this compound from biological matrices requires a multi-step process aimed at efficiently separating lipids from other cellular components. The general workflow involves cell disruption, extraction of lipids, and subsequent purification and analysis.

The initial step often involves the disruption of the biological sample, which can be achieved through mechanical means, such as homogenization, or chemical lysis. Following disruption, the removal of membrane lipids, proteins, and other interfering substances is crucial. This is typically accomplished through extraction with an organic solvent.

Solvent Extraction Techniques (e.g., Ether Extraction)

Solvent extraction is a cornerstone technique for isolating fatty acids from biological samples. The choice of solvent is critical and is based on the polarity of the target compound. For fatty acids like this compound, a common approach involves liquid-liquid extraction using a combination of polar and non-polar solvents.

A widely used method is the Bligh-Dyer extraction, which employs a chloroform-methanol-water system. In this procedure, the biological sample is homogenized in this solvent mixture. After phase separation, the lipids, including this compound, are partitioned into the lower chloroform (B151607) layer.

Diethyl ether is another effective solvent for extracting lipids. In a typical ether extraction, the sample is mixed with the solvent, allowing the non-polar lipids to dissolve into the ether phase. The mixture is then allowed to separate, and the ether layer containing the lipids is collected. This process may be repeated to maximize the yield. The extracted lipids can then be concentrated by evaporating the solvent. For analysis by techniques such as gas chromatography, the fatty acids are often converted to their more volatile methyl ester derivatives.

Acid Precipitation Methods

Following saponification, which liberates fatty acids from their esterified forms in lipids, acid precipitation is a fundamental step to isolate the free fatty acids. The process involves the acidification of the alkaline soap solution, which protonates the fatty acid salts, causing them to become insoluble in the aqueous phase and precipitate out.

Typically, a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), is carefully added to the soap solution until the pH is lowered sufficiently to convert the sodium or potassium salts of the fatty acids into their free acid form. instructables.com The precipitated fatty acids can then be separated from the aqueous layer by filtration or centrifugation. The collected fatty acid fraction would then require further purification steps, such as washing with water to remove any remaining mineral acid and salts, followed by drying. For a rare fatty acid like this compound, this initial precipitate would be a complex mixture requiring further sophisticated separation techniques.

Saponification and Derivatization for Extraction

Saponification is a crucial preliminary step for the analysis of total fatty acid composition, including branched-chain fatty acids. This process involves the alkaline hydrolysis of lipids (e.g., triglycerides, phospholipids) to yield glycerol (B35011) and fatty acid salts, commonly referred to as soaps. researchgate.netnih.gov This ensures that all fatty acids, whether they were initially free or bound within complex lipids, are made available for extraction and analysis.

For analytical purposes, particularly for gas chromatography (GC), the free fatty acids are typically converted into more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs). This derivatization is essential because the high polarity of free fatty acids can lead to poor chromatographic resolution. The methylation process can be achieved through various reagents, with acid-catalyzed esterification using methanol (B129727) and a catalyst like boron trifluoride (BF3) or hydrochloric acid being a common method. The resulting FAMEs, including 4-ethyltetradecanoate, can then be extracted into a nonpolar solvent, such as hexane, for subsequent analysis by GC-mass spectrometry (GC-MS) to identify and quantify the specific fatty acid. nih.gov

Factors Influencing Endogenous Production and Accumulation

The endogenous production and accumulation of this compound are tightly regulated and generally suppressed in most organisms. The primary factors influencing its potential synthesis revolve around the availability of specific precursors and the activity of key enzymes in the fatty acid synthesis pathway.

The biosynthesis of ethyl-branched fatty acids requires the precursor ethylmalonyl-CoA. nih.gov The formation of this precursor is a result of the "promiscuous" activity of acetyl-CoA carboxylase on butyryl-CoA. However, the accumulation of ethylmalonyl-CoA is actively prevented by the cytosolic enzyme ECHDC1, which degrades it. nih.govinstructables.com Therefore, the expression and activity of ECHDC1 are critical limiting factors for the production of this compound. In experimental models where ECHDC1 is absent or inactive, an accumulation of ethyl-branched fatty acids is observed. nih.govinstructables.com

Furthermore, the main fatty acid synthase (FASN) complex, which is responsible for elongating the fatty acid chain, has a low affinity for ethylmalonyl-CoA compared to its primary substrate, malonyl-CoA. nih.gov This inherent substrate preference of FASN further limits the incorporation of ethyl branches into growing fatty acid chains.

Other general factors that can influence the relative abundance of branched-chain fatty acids in some organisms, particularly bacteria, include the concentration of precursor molecules (α-keto acids) and environmental conditions such as temperature. However, in the specific case of this compound in mammals, the enzymatic control by ECHDC1 appears to be the predominant regulatory mechanism preventing its synthesis and accumulation. nih.govinstructables.com

Biosynthetic Pathways of 4 Ethyltetradecanoic Acid

Enzymatic Mechanisms of Branched-Chain Fatty Acid Synthesis

The synthesis of ethyl-branched fatty acids is not carried out by a dedicated pathway but rather by the co-opting of the conventional fatty acid synthesis machinery. This process is dictated by the specific enzymes involved, their substrate flexibility, and the reactions they catalyze.

Role of Fatty Acid Synthase (FAS) Complexes and Acyl Carrier Protein (ACP)

Fatty Acid Synthase (FAS) is a multi-enzyme system that orchestrates the synthesis of fatty acids. wikipedia.org In mammals and fungi, this exists as a large, multifunctional protein complex known as Type I FAS, where multiple catalytic domains are fused into a "molecular assembly line". wikipedia.orgethz.ch In contrast, bacteria and plants utilize a Type II FAS system, which consists of discrete, individual enzymes. wikipedia.orgethz.ch The core function of FAS is to build a fatty acid chain, typically palmitate (a 16-carbon saturated fatty acid), from acetyl-CoA and malonyl-CoA units in the presence of NADPH. wikipedia.org

The synthesis is a cyclical process involving a series of reactions: condensation, reduction, dehydration, and a second reduction. researchgate.net Central to this entire process is the Acyl Carrier Protein (ACP). github.io The ACP acts as a shuttle, transporting the growing fatty acid chain between the various catalytic domains of the FAS complex. ethz.chresearchgate.netnih.gov The acyl chain is covalently attached to the phosphopantetheine arm of the ACP, which facilitates its delivery to each successive active site for elongation and modification. wikipedia.orggithub.io This shuttling mechanism is crucial for the efficiency of the fatty acid synthesis assembly line. ethz.ch

Substrate Specificities and Precursor Utilization in Biosynthesis

While Fatty Acid Synthase (FAS) typically uses acetyl-CoA as a primer and malonyl-CoA as the two-carbon extender unit for straight-chain fatty acids, its promiscuity allows for the incorporation of alternative substrates, leading to the formation of branched-chain fatty acids. github.ionih.gov The synthesis of 4-Ethyltetradecanoic acid is a direct consequence of this substrate flexibility.

The key precursor for introducing an ethyl branch is ethylmalonyl-CoA. nih.gov The cytosolic enzyme acetyl-CoA carboxylase (ACC), which normally carboxylates acetyl-CoA to form malonyl-CoA, can promiscuously act on butyryl-CoA to produce ethylmalonyl-CoA. nih.gov The FAS complex can then utilize this ethylmalonyl-CoA in place of a malonyl-CoA unit during one of its elongation cycles. nih.gov

Studies on metazoan FAS (mFAS) confirm its ability to incorporate branched extender substrates. researchgate.netnih.gov However, the enzyme exhibits a strong preference for its canonical substrate, malonyl-CoA. The turnover number for branched-chain fatty acid synthesis using methylmalonyl-CoA (a similar branched precursor) is approximately 150 times lower than that for straight-chain fatty acid synthesis. nih.gov This indicates that while the machinery is capable of producing branched structures, it does so with significantly lower efficiency.

| Precursor Molecule | Role in Biosynthesis of this compound |

| Butyryl-CoA | Serves as the substrate for acetyl-CoA carboxylase (ACC) to promiscuously generate ethylmalonyl-CoA. nih.gov |

| Ethylmalonyl-CoA | The direct precursor that is incorporated by Fatty Acid Synthase (FAS) to create the ethyl branch on the fatty acid chain. nih.gov |

| Malonyl-CoA | The standard two-carbon extender unit used in the remaining cycles of fatty acid chain elongation. github.io |

| Acetyl-CoA | The primary primer for initiating fatty acid synthesis and the substrate for ACC to produce malonyl-CoA. github.iowikipedia.org |

Chain Elongation and Branching Enzyme Activities

The formation of the ethyl branch in this compound is not the result of a specific "branching enzyme." Instead, the branch is introduced during the chain elongation process by the main FAS complex itself. The critical step is the condensation reaction, catalyzed by the ketoacyl synthase (KS) domain of FAS. researchgate.netnih.gov

Furthermore, the availability of the ethylmalonyl-CoA precursor is regulated. A cytosolic enzyme known as ECHDC1, which functions as an ethylmalonyl-CoA decarboxylase, actively degrades ethylmalonyl-CoA. nih.gov This action effectively limits the pool of this precursor available to the FAS complex, thereby restricting the synthesis of ethyl-branched fatty acids. nih.gov

| Enzyme/Domain | Function in the Biosynthesis of this compound |

| Fatty Acid Synthase (FAS) | The multi-enzyme complex that carries out the cyclical reactions to build the fatty acid chain, incorporating the ethyl branch. wikipedia.orgnih.gov |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA and, through promiscuous activity on butyryl-CoA, produces the key branching precursor, ethylmalonyl-CoA. nih.gov |

| Ketoacyl Synthase (KS) Domain | A domain within FAS that catalyzes the condensation reaction, adding two-carbon units (or the ethyl-branched unit) to the growing chain. Its specificity influences the rate of synthesis. researchgate.netnih.gov |

| Acyl Carrier Protein (ACP) | A component of the FAS system that shuttles the growing acyl chain between the various catalytic domains. ethz.chresearchgate.net |

| ECHDC1 | A cytosolic enzyme that degrades ethylmalonyl-CoA, thereby limiting the synthesis of ethyl-branched fatty acids. nih.gov |

Cellular and Subcellular Localization of Biosynthetic Processes

The synthesis of fatty acids is a highly compartmentalized process, ensuring that anabolic and catabolic pathways are spatially separated and independently regulated.

Microsomal and Peroxisomal Involvement in Fatty Acid Elongation

De novo fatty acid synthesis, the creation of fatty acids from acetyl-CoA, primarily occurs in the cytosol via the FAS I pathway in mammals. wikipedia.org The initial product of this pathway is typically the 16-carbon palmitic acid. researchgate.net Further elongation of this and other fatty acids occurs in the endoplasmic reticulum (microsomes) and mitochondria. nih.gov

Microsomal enzyme systems, including elongases such as ELOVL5, are responsible for extending the length of fatty acid chains beyond C16. nih.govnih.gov Therefore, after the initial synthesis of an ethyl-branched fatty acid by the cytosolic FAS, its final chain length, such as the 14 carbons in tetradecanoic acid, could be the result of these microsomal elongation systems.

Peroxisomes, in contrast, are primarily known for their role in the catabolism (breakdown) of fatty acids, particularly very long-chain fatty acids, through a process called β-oxidation. nih.gov While studies have shown a coordinated up-regulation of genes controlling peroxisome biogenesis and β-oxidation in certain metabolic states, their direct role is in fatty acid breakdown rather than elongation. nih.gov

Inter-Compartmental Transport of Fatty Acid Intermediates

The distinct localization of fatty acid metabolic pathways necessitates the transport of intermediates across subcellular compartments. Fatty acid synthesis occurs in the cytosol, while the primary pathway for their degradation, β-oxidation, takes place inside the mitochondria. wikipedia.org These pathways are mutually inhibitory to prevent futile cycling. wikipedia.org

The acetyl-CoA used for cytosolic synthesis is largely derived from carbohydrates via glycolysis and must be transported out of the mitochondria, typically in the form of citrate. wikipedia.org Conversely, fatty acids destined for breakdown must be transported into the mitochondria. While specific transport mechanisms for this compound are not detailed, it would be subject to the general transport systems governing fatty acid movement between the cytosol, where it is synthesized, the endoplasmic reticulum for potential modification, and the mitochondria for eventual degradation.

Genetic and Regulatory Aspects of this compound Biosynthesis

The biosynthesis of this compound, a branched-chain fatty acid, is a sophisticated process governed by a complex interplay of genetic and regulatory elements. While the overarching principles of fatty acid synthesis are well-established, the specific nuances that dictate the incorporation of an ethyl branch at the fourth carbon position are controlled by the expression and activity of a suite of enzymes and transcriptional regulators.

The foundational enzyme in the synthesis of most fatty acids is fatty acid synthase (FASN), a multi-enzyme protein that typically utilizes acetyl-CoA and malonyl-CoA to build straight-chain fatty acids. nih.gov However, the formation of branched-chain fatty acids such as this compound arises from the promiscuity of FASN, which can incorporate alternative extender units in place of malonyl-CoA. nih.gov The biosynthesis of this compound likely involves the utilization of ethylmalonyl-CoA. The availability of this specific precursor is a critical limiting factor in the synthesis of ethyl-branched fatty acids. nih.gov

The generation of ethylmalonyl-CoA is thought to be a result of the carboxylation of butyryl-CoA by a promiscuous acetyl-CoA carboxylase. nih.gov The cytosolic enzyme ECHDC1 has been identified as a key player in degrading ethylmalonyl-CoA, thereby limiting its availability for fatty acid synthesis. nih.gov This suggests that the expression and activity of ECHDC1 are crucial regulatory points in determining the amount of this compound that is synthesized.

While research has extensively covered the genetic regulation of straight-chain and more common branched-chain fatty acids, the specific genetic and regulatory mechanisms dedicated solely to this compound are less well-defined. However, studies on other branched-chain fatty acids have shown that their presence can influence the expression of genes involved in lipid metabolism and inflammation. nih.gov For example, certain iso-branched-chain fatty acids have been demonstrated to decrease the expression of genes associated with lipid metabolism in human adipocytes. nih.gov This suggests the possibility of feedback mechanisms where this compound itself could modulate the expression of the very genes involved in its synthesis.

Metabolic Transformations and Pathways Involving 4 Ethyltetradecanoic Acid

Catabolic Pathways of Branched Fatty Acids

The catabolism of fatty acids is a primary mechanism for energy generation in many organisms. While straight-chain fatty acids are degraded through the well-established β-oxidation pathway, branched-chain fatty acids like 4-Ethyltetradecanoic acid necessitate additional enzymatic steps to overcome the steric hindrance posed by their alkyl branches.

Standard β-oxidation involves a cycle of four enzymatic reactions that sequentially cleave two-carbon units (acetyl-CoA) from the acyl-CoA molecule. nih.govasm.org This process occurs in the mitochondria and peroxisomes. wikipedia.org The four core reactions of β-oxidation are:

Dehydrogenation by acyl-CoA dehydrogenase, creating a double bond.

Hydration by enoyl-CoA hydratase, adding a hydroxyl group.

Oxidation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a ketone.

Thiolytic cleavage by thiolase, releasing acetyl-CoA and a shortened acyl-CoA. byjus.com

However, a branch point, such as the ethyl group at the C-4 position of this compound, obstructs this process. The enzymes of β-oxidation are typically specific to linear substrates. For a fatty acid with a branch at an odd-numbered carbon (like a methyl group at C-3), the process is blocked. In such cases, organisms employ alternative pathways. A well-studied example is the degradation of phytanic acid, a β-methylated fatty acid, which requires an initial alpha-oxidation step in peroxisomes. wikipedia.orgnih.gov Alpha-oxidation removes a single carbon from the carboxyl end, effectively shifting the position of the branch and allowing β-oxidation to proceed. byjus.comwikipedia.org

While the specific pathway for an ethyl group at the C-4 position is not as extensively documented, it is scientifically presumed that a similar preparatory step is necessary. The cell must first process the ethyl branch before the fatty acid can fully enter the β-oxidation spiral. This could involve an alpha-oxidation-like mechanism or a different set of specialized enzymes to bypass the C-4 ethyl group.

The breakdown of fatty acids with an even number of carbons yields exclusively acetyl-CoA. In contrast, the catabolism of odd-chain and branched-chain fatty acids produces a combination of acetyl-CoA and propionyl-CoA. wikipedia.org

For this compound, β-oxidation would likely proceed for one cycle, releasing one molecule of acetyl-CoA from the carboxyl end. At this point, the ethyl group is at the C-2 (alpha) position of the remaining 14-carbon chain, preventing further standard β-oxidation. The ethyl group and its adjacent carbon would likely be processed and released as propionyl-CoA. The remainder of the carbon chain would subsequently be broken down into multiple acetyl-CoA molecules through continued β-oxidation. Therefore, the complete catabolism of one molecule of this compound is expected to yield several molecules of acetyl-CoA and at least one molecule of propionyl-CoA.

| Fatty Acid | Structure | Predicted Primary Products of β-Oxidation |

|---|---|---|

| Palmitic Acid | C16:0 (Straight-Chain) | 8 Acetyl-CoA |

| Heptadecanoic Acid | C17:0 (Odd-Chain) | 7 Acetyl-CoA, 1 Propionyl-CoA |

| This compound | C16H32O2 (Branched) | Multiple Acetyl-CoA, At least one Propionyl-CoA |

The end products of fatty acid catabolism are central to cellular energy production. wikipedia.org Acetyl-CoA, the primary product, directly enters the citric acid cycle (or Krebs cycle) by condensing with oxaloacetate to form citrate. nih.gov Each turn of the citric acid cycle generates energy carriers in the form of ATP (or GTP), NADH, and FADH2, which subsequently fuel oxidative phosphorylation to produce large amounts of ATP.

Propionyl-CoA, the other key product from branched-chain fatty acid breakdown, is also funneled into central metabolism. It undergoes carboxylation to form methylmalonyl-CoA, which is then rearranged to become succinyl-CoA. wikipedia.org Succinyl-CoA is a direct intermediate of the citric acid cycle, thus providing another entry point for the carbon atoms of the original fatty acid to be completely oxidized for energy. youtube.com This dual entry mechanism ensures that all parts of the branched-chain fatty acid can be efficiently used for cellular energy needs.

Anabolic Transformations and Incorporation into Complex Lipids

While often viewed as fuel molecules, fatty acids are also critical building blocks for a variety of complex lipids essential for cellular structure and signaling. wikipedia.org Research indicates that ethyl-branched fatty acids can be synthesized de novo and incorporated into these larger lipid structures.

The synthesis of ethyl-branched fatty acids occurs through the action of fatty acid synthase (FASN), the enzyme complex responsible for building fatty acids. While FASN typically uses malonyl-CoA to add two-carbon units, it can promiscuously use ethylmalonyl-CoA as a substrate. nih.govnih.gov This results in the incorporation of an ethyl-branch into the growing fatty acid chain. The precursor, ethylmalonyl-CoA, is formed from the carboxylation of butyryl-CoA by the enzyme acetyl-CoA carboxylase. nih.gov

Studies involving knockout mice deficient in the enzyme ECHDC1, which normally degrades ethylmalonyl-CoA, have provided significant insights. These mice accumulate ethyl-branched fatty acids, which were found to be incorporated into various lipid classes, including triglycerides and phospholipids (B1166683). nih.gov This demonstrates that once this compound or similar structures are synthesized, they can be activated to their acyl-CoA form and utilized by acyltransferases to be esterified into the glycerol (B35011) backbone of complex lipids, becoming part of cellular membranes and lipid storage droplets. wikipedia.orgnih.gov

Microbial Metabolism and Biotransformation of this compound

Microorganisms, particularly those in anaerobic environments, possess diverse metabolic capabilities, including the ability to degrade complex organic molecules like branched-chain fatty acids.

Desulfatibacillum aliphaticivorans is a marine sulfate-reducing bacterium known for its ability to degrade aliphatic hydrocarbons, including n-alkanes and n-alkenes, under anaerobic conditions. nih.govresearchgate.net Its metabolic pathways provide a model for how this compound might be biotransformed in such environments.

Studies on D. aliphaticivorans have revealed that it degrades n-alkanes through a unique pathway. The process is initiated by the addition of the alkane to a molecule of fumarate (B1241708) at the subterminal (C-2) carbon. nih.gov This initial adduct undergoes a rearrangement and subsequent processing to form a 4-methyl-branched fatty acid . This intermediate is then further catabolized for energy. nih.govresearchgate.net

Intriguingly, when this bacterium is grown on 1-alkenes, it has been shown to produce a variety of branched-chain fatty acids, including 4-ethyl-branched fatty acids . asm.org The proposed mechanism involves the addition of a carbon unit to the C-3 position of the alkene chain. asm.org The fact that D. aliphaticivorans can both synthesize and degrade fatty acids with a branch at the C-4 position (4-methyl) strongly implies that it possesses the enzymatic tools to catabolize an externally supplied molecule like this compound. The likely pathway would involve the activation of this compound to its CoA ester, followed by a degradation spiral analogous to the one used for the 4-methyl fatty acid intermediates generated during alkane metabolism.

| Substrate | Key Metabolic Intermediate/Product | Significance |

|---|---|---|

| n-Alkane | (1-methylalkyl)succinate → 4-Methyl-branched fatty acid nih.govresearchgate.net | Demonstrates a pathway for degrading substrates via a 4-branched fatty acid. |

| 1-Alkene | Formation of 4-Ethyl-branched fatty acids asm.orgasm.org | Shows the bacterium has enzymes capable of synthesizing/handling ethyl-branched structures. |

| This compound (Predicted) | Entry into a modified β-oxidation pathway | Likely degraded via pathways similar to those for other branched fatty acids handled by the organism. |

Identification of Microbial Metabolites and Transformation Products

The microbial breakdown of this compound is presumed to primarily follow the β-oxidation pathway, a cyclical process that shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. nih.govnumberanalytics.com However, the presence of an ethyl group at the C4 position introduces a structural hindrance that can impede the standard enzymatic machinery of β-oxidation. nih.gov

While specific studies on the microbial metabolites of this compound are limited, research on similar branched-chain fatty acids suggests that microorganisms have evolved strategies to overcome these steric challenges. One potential mechanism is the involvement of α-oxidation, a process that removes a single carbon from the carboxyl end of the fatty acid. nih.govnih.govnepjol.info This would convert the 4-ethyl-substituted acid into a substrate more amenable to subsequent β-oxidation.

In the context of broader fatty acid metabolism, studies on various bacteria, including Pseudomonas, Rhodococcus, and Bacillus species, have shown the degradation of a wide range of fatty acids. nih.govnih.govnih.govnih.gov For instance, Pseudomonas species are known for their versatile metabolism and ability to degrade various organic compounds, including hydrocarbons and fatty acids. nih.govnih.gov It is plausible that strains within these genera possess the enzymatic repertoire to transform this compound into various intermediates. These could include hydroxylated fatty acids and dicarboxylic acids, which have been identified as metabolites in the degradation of other complex fatty acids. nih.gov

The table below summarizes potential transformation products based on known microbial fatty acid metabolic pathways.

| Starting Compound | Potential Transformation Pathway | Predicted Metabolites |

| This compound | α-oxidation followed by β-oxidation | 3-Ethyltridecanoic acid, shorter-chain fatty acids, acetyl-CoA |

| This compound | β-oxidation with specialized enzymes | Dicarboxylic acids, hydroxylated intermediates |

Microorganism-Specific Metabolic Adaptations to Branched Fatty Acids

Microorganisms exhibit remarkable adaptability in their metabolic machinery to utilize diverse carbon sources, including branched-chain fatty acids. The presence of BCFAs in the environment can select for microbial populations with specialized enzymatic capabilities.

The composition of fatty acids within bacterial membranes is crucial for maintaining fluidity and function. mdpi.com Some bacteria, like certain Bacillus species, naturally have a high proportion of BCFAs in their membrane lipids. nih.gov This intrinsic familiarity with branched structures may confer an advantage in the catabolism of exogenous BCFAs like this compound.

The genetic regulation of fatty acid degradation pathways is a key adaptive mechanism. In Escherichia coli, the FadR protein is a well-characterized regulator of the fad genes, which encode the enzymes for β-oxidation. mdpi.com The presence of long-chain acyl-CoAs can modulate the activity of such regulators, allowing for the expression of the necessary enzymes to break down these substrates. It is conceivable that microorganisms capable of degrading this compound possess regulatory systems that are responsive to this specific branched-chain acyl-CoA.

Furthermore, some bacteria may employ efflux pumps to manage the intracellular concentrations of fatty acids and their metabolites, preventing potential toxicity. nih.gov The table below outlines some of the key enzymes and regulatory proteins involved in the microbial metabolism of fatty acids, which are likely adapted for handling branched structures.

| Enzyme/Protein | Function | Potential Role in this compound Metabolism |

| Acyl-CoA Synthetase | Activates fatty acids by attaching Coenzyme A. | Activation of this compound to its CoA derivative. |

| Acyl-CoA Dehydrogenase | Catalyzes the first step of β-oxidation. | May have a broader substrate specificity to accommodate the ethyl branch. |

| Enoyl-CoA Hydratase/Isomerase | Catalyzes the second and an auxiliary step in β-oxidation. | Isomerases may be required to handle unusual double bond positions arising from the branch. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Catalyzes the third step of β-oxidation. | Likely adapted to the stereochemistry of the branched intermediate. |

| Thiolase | Catalyzes the final step of β-oxidation, releasing acetyl-CoA. | Cleavage of the branched-chain ketoacyl-CoA. |

| α-Oxidase | Removes one carbon from the carboxyl end. | Bypasses the steric hindrance of the ethyl group for subsequent β-oxidation. |

| FadR-like transcriptional regulators | Regulate the expression of fatty acid degradation genes. | Senses the presence of 4-ethyltetradecanoyl-CoA to induce the necessary enzymes. |

Advanced Metabolomic Profiling of this compound and Related Metabolites

To gain a comprehensive understanding of the metabolic fate of this compound in microbial systems, advanced analytical techniques are indispensable. Metabolomic profiling allows for the simultaneous detection and quantification of a wide array of metabolites, providing a snapshot of the metabolic state of an organism. springernature.com

Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for identifying and quantifying fatty acids and their derivatives. springernature.com These methods offer high sensitivity and selectivity, enabling the detection of even low-abundance intermediates in complex biological samples. nih.gov

In a typical metabolomic workflow to study the degradation of this compound, a microbial culture would be supplemented with the fatty acid. At various time points, samples of the culture medium and the microbial cells would be collected. The metabolites would then be extracted and analyzed by GC-MS or LC-MS/MS.

The resulting data would provide a detailed profile of the transformation products of this compound, as well as changes in the levels of other cellular metabolites. This information can be used to reconstruct the metabolic pathways involved and to identify the specific enzymes responsible for the degradation process. The table below outlines the steps and expected outcomes of a metabolomic study on this compound.

| Step | Description | Expected Outcome |

| Sample Preparation | Microbial culture grown with this compound. Extraction of intracellular and extracellular metabolites. | A complex mixture of metabolites including residual substrate, intermediates, and end-products. |

| Analytical Detection | Analysis of the metabolite extract using GC-MS or LC-MS/MS. | Generation of chromatograms and mass spectra for each detected compound. |

| Data Processing | Peak detection, alignment, and quantification. | A data matrix containing the relative abundance of each metabolite across different samples. |

| Metabolite Identification | Comparison of mass spectra and retention times with spectral libraries and chemical standards. | Putative or confirmed identification of the metabolites of this compound. |

| Pathway Analysis | Mapping the identified metabolites onto known metabolic pathways. | Elucidation of the specific degradation pathway(s) for this compound. |

Chemical Synthesis Strategies for 4 Ethyltetradecanoic Acid and Its Analogues

Total Synthesis Approaches for Branched-Chain Fatty Acids

The total synthesis of branched-chain fatty acids like 4-ethyltetradecanoic acid can be achieved through various chemical and biosynthetic routes. Chemical methods often provide greater control over the molecular structure, while biosynthetic approaches can offer more sustainable production methods.

One prominent chemical strategy involves the isomerization of readily available unsaturated fatty acids. For instance, oleic acid can be converted into a mixture of branched-chain isomers using catalysts such as clays (B1170129) and zeolites. researchgate.netwikipedia.org While clay catalysts tend to produce complex mixtures, zeolite-catalyzed processes can yield a more defined set of isomers. researchgate.net Another powerful chemical approach is the use of organometallic reagents. The coupling of Grignard reagents with ω-halo fatty acid esters, often catalyzed by copper salts, allows for the construction of the carbon skeleton with a branch at a specific position. harvard.edunih.gov Radical additions and electrophilic additions to unsaturated fatty acids also represent viable synthetic routes. researchgate.net

Biosynthetically, branched-chain fatty acids are produced by fatty acid synthase (FAS) systems. nih.govwikipedia.org These enzymatic complexes can utilize branched-chain starter units, derived from amino acids like valine, leucine, and isoleucine, to initiate fatty acid synthesis. masterorganicchemistry.com The subsequent elongation of these branched primers with malonyl-CoA units leads to the formation of various branched-chain fatty acids. doi.org

Methodologies for the Stereoselective Introduction of Ethyl Branches

The introduction of an ethyl branch with a specific stereochemistry is a key challenge in the synthesis of chiral branched-chain fatty acids. In biological systems, the promiscuity of fatty acid synthase (FASN) allows for the incorporation of ethylmalonyl-CoA in place of malonyl-CoA, leading to the formation of ethyl-branched fatty acids. nih.govresearchgate.net The stereochemical outcome of this enzymatic process is dictated by the specific FASN enzyme.

In chemical synthesis, achieving high stereoselectivity often requires the use of asymmetric synthesis techniques. One such approach involves the use of chiral auxiliaries. For example, a chiral auxiliary like pseudoephedrine can be attached to a carboxylic acid, directing the stereoselective alkylation of the α-carbon. nih.gov Subsequent removal of the auxiliary yields the enantiomerically enriched branched-chain fatty acid.

Another powerful strategy is the use of chiral catalysts. Asymmetric hydrogenation or reduction of a precursor containing a double bond or a ketone at the desired branching point can establish the stereocenter with high enantioselectivity. Catalysts based on transition metals like ruthenium, rhodium, and iridium, combined with chiral ligands, are often employed for these transformations. unc.edu While not specifically detailed for this compound, these general principles of asymmetric synthesis are applicable to its stereoselective preparation.

Strategies for Controlled Chain Elongation

Control over the final chain length is a critical aspect of fatty acid synthesis. In biosynthetic pathways, chain elongation is a cyclical process where a two-carbon unit from malonyl-ACP is added to the growing acyl-ACP chain in each cycle. libretexts.orglibretexts.org The process is catalyzed by a series of enzymes, including β-ketoacyl-ACP synthase (KAS). libretexts.org The chain length can be influenced by the relative activities of different KAS enzymes (e.g., FabH, FabB, FabF) and the presence of specific thioesterases that cleave the fatty acid from the ACP at a certain length. wikipedia.orglibretexts.org Chemical inhibitors like cerulenin (B1668410) can also be used to modulate chain elongation by inhibiting specific KAS enzymes. wikipedia.orglibretexts.org

In chemical synthesis, controlled chain elongation can be achieved through iterative processes. A common method involves the reaction of an organometallic reagent, such as a Grignard reagent, with an ω-halo fatty acid ester. harvard.edu This allows for the addition of a defined alkyl chain in a single step. By choosing the appropriate starting materials, a homologous series of fatty acids can be synthesized. For example, starting with a shorter or longer ω-halo fatty acid ester will result in a shorter or longer final product.

Synthesis of Isomeric and Homologous Branched Fatty Acids

The synthesis of isomers of branched fatty acids often involves the rearrangement of the carbon skeleton of linear unsaturated fatty acids. Zeolite-catalyzed isomerization is a prominent method for this purpose. researchgate.netresearchgate.net For example, the isomerization of oleic acid over a ferrierite (FER) zeolite catalyst can produce a mixture of methyl- and ethyl-branched stearic acids. harvard.eduresearchgate.net The distribution of isomers is dependent on the catalyst and reaction conditions.

Homologous series of branched fatty acids can be synthesized by systematically varying the chain length of the starting materials. In a malonic ester synthesis approach, for instance, a homologous series of 1-bromoalkanes can be reacted with diethyl malonate to produce a corresponding series of homologous branched-chain fatty acids. iajpr.com Similarly, in biosynthetic approaches, the use of different primer units derived from various amino acids can lead to the production of homologous series of branched-chain fatty acids. masterorganicchemistry.com

Synthesis of this compound Derivatives and Amide Analogues

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, with amides being a particularly important class. The synthesis of fatty acid amides can be achieved through several established methods. A common approach involves the activation of the carboxylic acid followed by reaction with an amine. iajpr.comlibretexts.org

One of the most widely used methods is the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). khanacademy.org These reagents facilitate the formation of an amide bond under mild conditions.

Another method is the conversion of the carboxylic acid to an acid chloride, typically using thionyl chloride or oxalyl chloride, followed by reaction with an amine. organic-chemistry.org This is a highly effective method, although the handling of the reactive acid chloride requires care. Direct reaction of the carboxylic acid with an amine at high temperatures and pressures is also a viable industrial method. masterorganicchemistry.com

A representative procedure for the synthesis of the N-benzylamide of this compound is as follows: this compound is dissolved in a suitable solvent, such as dichloromethane, along with EDC and HOBt. Benzylamine is then added to the mixture, and the reaction is stirred at room temperature until completion. The product can then be isolated and purified by standard techniques such as extraction and chromatography.

Table 1: Common Reagents for Fatty Acid Amide Synthesis

| Reagent/Method | Description | Reference |

|---|---|---|

| DCC | Dicyclohexylcarbodiimide, a common coupling agent. | khanacademy.org |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with 1-hydroxybenzotriazole, a water-soluble coupling system. | organic-chemistry.org |

| Thionyl Chloride | Converts carboxylic acid to the more reactive acid chloride. | organic-chemistry.org |

| High Temp/Pressure | Direct reaction of carboxylic acid and amine. | masterorganicchemistry.com |

| Phosphonitrilic Chloride | Activates the carboxylic acid for amidation. | iajpr.com |

Development of Novel Catalytic Systems for Branched Fatty Acid Synthesis

Recent research has focused on developing more efficient and selective catalysts for the synthesis of branched-chain fatty acids. In the area of zeolite catalysis, modifications to catalysts like H-Ferrierite have been shown to improve the yield and selectivity of branched isomers from unsaturated fatty acids. researchgate.netharvard.edu The development of hierarchical zeolites, which contain both micropores and mesopores, is a promising approach to overcome diffusion limitations and improve catalyst lifetime. researchgate.net

In the realm of biocatalysis, metabolic engineering of microorganisms to enhance the production of specific branched-chain fatty acids is an active area of research. This includes the engineering of fatty acid synthase (FAS) enzymes to favor the incorporation of branched-chain precursors and the optimization of metabolic pathways to increase the supply of these precursors. nih.govnih.gov

For the synthesis of derivatives like amides, new catalytic systems are also being developed. Boronic acid derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids under mild conditions. organic-chemistry.org These catalysts are thought to activate the carboxylic acid through the formation of an acylboronate intermediate. organic-chemistry.org Additionally, organic photoredox catalysts are being explored for metal-free amide bond formation. organic-chemistry.org

Table 2: Catalytic Systems for Branched Fatty Acid Synthesis and Derivatization

| Catalyst Type | Application | Key Features | Reference(s) |

|---|---|---|---|

| Zeolites (e.g., H-Ferrierite) | Isomerization of unsaturated fatty acids | Shape selectivity, tunable acidity | researchgate.netharvard.eduresearchgate.net |

| Fatty Acid Synthase (FAS) | Biosynthesis of branched-chain fatty acids | High specificity, sustainable | nih.govnih.gov |

| Organometallic (e.g., Copper) | Grignard coupling | Forms C-C bonds at specific positions | harvard.edunih.gov |

| Boronic Acids | Amide synthesis | Mild conditions, high functional group tolerance | organic-chemistry.org |

| Photoredox Catalysts | Amide synthesis | Metal-free, light-mediated | organic-chemistry.org |

Advanced Analytical Methodologies for the Characterization and Quantification of 4 Ethyltetradecanoic Acid

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the separation, identification, and quantification of individual fatty acids from complex biological or synthetic mixtures. For a branched-chain fatty acid like 4-ethyltetradecanoic acid, which may exist alongside its straight-chain isomers and other related lipids, high-resolution chromatography is essential. The primary methods employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each offering distinct advantages for fatty acid analysis.

Gas Chromatography (GC) and Preparative Gas-Liquid Chromatography (GLC)

Gas Chromatography (GC), or more precisely, Gas-Liquid Chromatography (GLC), is a cornerstone technique for fatty acid analysis. sfu.ca It excels in separating volatile compounds, providing high resolution and sensitivity. sfu.ca The fundamental principle involves partitioning analytes between a gaseous mobile phase (an inert carrier gas like helium or hydrogen) and a liquid stationary phase coated on the inside of a capillary column. sfu.caugent.be Molecules are separated based on their boiling points and their specific interactions with the stationary phase. sfu.ca

For a compound like this compound, its inherent polarity and relatively high boiling point make direct analysis challenging, often leading to poor peak shape and column adsorption. sigmaaldrich.comrestek.com Therefore, derivatization to more volatile, less polar forms is a mandatory prerequisite for successful GC analysis. sfu.casigmaaldrich.comoup.com Preparative GLC operates on the same principles but uses larger columns and sample loads to isolate and collect purified fractions of specific components for further analysis or use.

To overcome the low volatility of free fatty acids, derivatization of the carboxylic acid group is a critical step. restek.com This process converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester, making the compound suitable for GC analysis. sfu.casigmaaldrich.com

Methylation: This is the most common derivatization strategy for fatty acids, converting them into fatty acid methyl esters (FAMEs). sigmaaldrich.comnih.gov FAMEs are significantly more volatile and less polar than their corresponding free acids, allowing for excellent separation on various GC columns. sigmaaldrich.com Common reagents for methylation include boron trifluoride in methanol (B129727) (BF3/MeOH), which serves as a catalyst for the esterification reaction, and (trimethylsilyl)diazomethane (TMSD), which offers a simple and rapid alternative. nih.govnih.gov The reaction with BF3-methanol, for instance, involves heating the lipid sample with the reagent, which protonates the carboxyl group, making it highly reactive for esterification with methanol. sigmaaldrich.com

Silylation: This technique involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. oup.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. restek.com Silylation is a versatile method that can also derivatize other functional groups like hydroxyls, which is relevant if analyzing hydroxy-fatty acids alongside this compound. restek.com However, for complex plant extracts, silylation can sometimes produce more interferences compared to methylation. nih.gov

Pyrrolidide Formation: For mass spectrometry (MS) applications, particularly for determining the position of branching or double bonds, converting fatty acids to pyrrolidide derivatives is highly valuable. While FAMEs tend to fragment at the ester group, the pyrrolidide ring structure promotes fragmentation along the fatty acid chain in the mass spectrometer. This creates a predictable pattern of ions, allowing for the precise localization of features like the ethyl group at the C-4 position in this compound.

Table 1: Comparison of Common Derivatization Strategies for this compound

| Derivatization Method | Reagent Example(s) | Primary Advantage for this compound Analysis | Considerations |

| Methylation | Boron trifluoride-methanol (BF3/MeOH), (Trimethylsilyl)diazomethane (TMSD) | Increases volatility for GC separation; most common method, extensive libraries of FAMEs exist for identification. sigmaaldrich.comnih.gov | Requires careful handling of reagents; may not be ideal for structural elucidation by MS alone. |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Increases volatility; can derivatize other functional groups simultaneously. restek.com | Reagents are highly sensitive to moisture; may introduce artifacts from complex samples. restek.comnih.gov |

| Pyrrolidide Formation | N-acylpyrrolidines are formed via the acid chloride or other activated form. | Excellent for mass spectrometry; allows for definitive localization of the ethyl branch point. | Less common for routine quantification; primarily used for structural identification. |

The successful separation of this compound methyl ester (or other derivatives) from a complex mixture of other fatty acids hinges on the selection of the GC column and the optimization of the temperature program.

Column Chemistry: The choice of stationary phase is critical. For FAME analysis, polar stationary phases are almost exclusively used. aocs.org Highly polar cyanopropylsiloxane or polyethylene (B3416737) glycol (e.g., "WAX" type) columns are preferred because they separate FAMEs based on both chain length and degree of unsaturation. oup.comaocs.org On these polar columns, unsaturated FAMEs are retained longer than saturated FAMEs of the same carbon number. The ethyl branch at the C-4 position of this compound will slightly alter its polarity and boiling point, affecting its retention time relative to its straight-chain counterpart, myristic acid (tetradecanoic acid), and other isomers. researchgate.net A highly polar column is essential to achieve the resolution needed to separate these closely related structures. aocs.org

Temperature Programming: Isothermal analysis (maintaining a constant column temperature) is generally insufficient for samples containing fatty acids of varying chain lengths. acs.org Temperature programming, which involves increasing the column temperature at a defined rate during the analysis, is necessary. acs.orgoup.com This ensures that more volatile, shorter-chain fatty acids are well-separated at lower temperatures, while less volatile, longer-chain fatty acids elute in a reasonable time with sharp peaks at higher temperatures. sfu.caoup.com A typical program starts at a relatively low temperature, ramps up to a final temperature, and holds for a period to ensure all components have eluted. thermofisher.cominternationaloliveoil.org For complex mixtures like those containing branched-chain fatty acids, a slow ramp rate (e.g., 2-5 °C/min) is often employed to maximize resolution. acs.org

Table 2: Example GC Parameters for Branched-Chain Fatty Acid Analysis

| Parameter | Example Condition | Rationale for this compound Analysis |

| GC Column | Highly Polar (e.g., BPX70, SP-2380, or CP-Sil 88) | Provides selectivity needed to separate branched-chain isomers from straight-chain and unsaturated fatty acids. aocs.org |

| Dimensions | 50-100 m length, 0.25 mm ID, 0.20-0.25 µm film thickness | Long columns provide high resolution for complex mixtures. aocs.org |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. Hydrogen can allow for faster analysis times. |

| Injection Mode | Split/Splitless | Split injection for concentrated samples, splitless for trace analysis. |

| Temperature Program | Initial: 100-140°C, Ramp: 2-5°C/min, Final: 240-260°C | A slow ramp rate is crucial for resolving closely eluting isomers. acs.org The program ensures both short and long-chain fatty acids elute with good peak shape. |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques that separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Unlike GC, HPLC does not require analytes to be volatile, allowing for the analysis of free fatty acids without derivatization. nih.govhplc.eu UHPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used for fatty acid analysis. aocs.orgoup.com The principle of separation is based on hydrophobicity. oup.com

Stationary Phase: The column contains a nonpolar stationary phase, most commonly silica (B1680970) particles that have been chemically modified with C8 (octyl) or C18 (octadecylsilyl, ODS) alkyl chains. aocs.orgaocs.org

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used. oup.comnih.gov

Separation Mechanism: When a sample is injected, the nonpolar fatty acids preferentially adsorb to the nonpolar stationary phase. To elute the fatty acids, the concentration of the organic solvent in the mobile phase is gradually increased (gradient elution). This makes the mobile phase more nonpolar, causing the fatty acids to partition back into the mobile phase and travel down the column. Separation is based on chain length and degree of unsaturation; longer chains and fewer double bonds result in greater hydrophobicity and thus longer retention times. aocs.orgoup.com

Table 3: Typical RP-HPLC Conditions for Fatty Acid Separation

| Parameter | Typical Condition | Relevance for this compound |

| Column | C18 (ODS) or C8 bonded silica | The standard for hydrophobic separations; C18 provides strong retention for long-chain fatty acids. aocs.orgaocs.org |

| Mobile Phase A | Water, often with an acidifier (e.g., phosphoric acid, formic acid) | Suppresses ionization of the carboxylic acid group to increase retention. nih.gov |

| Mobile Phase B | Acetonitrile and/or Methanol | Strong organic solvent used to elute the fatty acids. oup.comnih.gov |

| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of a wide range of fatty acids, from less hydrophobic (shorter chain) to more hydrophobic (longer chain). |

| Detection | UV (at low wavelengths, ~192-210 nm) or Mass Spectrometry (MS) | UV detection is possible but not highly specific. oup.comnih.gov Coupling to MS provides mass information for positive identification. |

While RP-HPLC is dominant, other HPLC modes can be employed for organic acids like this compound, particularly when dealing with complex aqueous samples.

Ion Exclusion Chromatography (IEC): This technique is specifically designed for separating weak organic acids from strong inorganic anions and from each other. thermofisher.comphenomenex.com The stationary phase is a strong cation exchange resin in the H+ form. oup.com Highly ionized species (like Cl- or SO42-) are repelled by the negatively charged sulfonate groups on the resin surface (Donnan exclusion) and elute quickly in the void volume. thermofisher.comoup.com Neutral or weakly ionized molecules, such as the protonated form of this compound (when using an acidic mobile phase), can penetrate the resin pores and are retained. oup.com Separation among the retained organic acids is then based on a combination of factors including pKa and hydrophobicity. diduco.com This method is highly effective for analyzing volatile fatty acids in matrices like wastewater. thermofisher.com

Ion Exchange Chromatography (IEC or IEX): This technique separates molecules based on their net charge. bio-rad.com For fatty acid analysis, anion exchange chromatography is used. The stationary phase contains positively charged functional groups that bind the negatively charged carboxylate ions (R-COO⁻) of the fatty acids. waters.comwaters.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to displace the bound fatty acids. bio-rad.com While more commonly used for water-soluble anions, mixed-mode columns that combine anion-exchange and reversed-phase properties have been developed, offering unique selectivity for separating free fatty acids based on both their ionic character and hydrophobicity. waters.comwaters.com

Size Exclusion Chromatography (SEC) for Molecular Weight Profiling

Size Exclusion Chromatography (SEC), also known as gel permeation or gel filtration chromatography, is a technique that separates molecules based on their size in solution. bitesizebio.comyoutube.com In SEC, a column is packed with porous beads, and the separation principle is counterintuitive to other chromatographic methods: larger molecules elute first, while smaller molecules have a longer retention time. bitesizebio.comyoutube.com This is because the smaller molecules can enter the pores of the beads, extending their path through the column, whereas larger molecules are excluded from these pores and pass through the column more quickly. bitesizebio.comyoutube.com

To determine the molecular weight of an unknown sample like this compound, the SEC column must first be calibrated. youtube.com This involves running a series of standards with known molecular weights through the column and measuring their elution volumes. youtube.comnih.gov A calibration curve is then generated by plotting the logarithm of the molecular weight (log MW) against the corresponding elution volume. nih.govyoutube.com This plot typically yields a linear relationship within a specific molecular weight range, which is the optimal working range of the column. nih.gov

Once the calibration curve is established, the unknown sample is run through the same column under identical conditions. youtube.com By measuring the elution volume of this compound, its log MW can be determined from the calibration curve equation. youtube.com The molecular weight is then calculated by taking the antilog of this value. youtube.com It is important to note that SEC separates based on hydrodynamic volume (size), not directly on molecular weight. Therefore, for accurate molecular weight determination, it is beneficial to use standards that are structurally similar to the analyte or to couple SEC with other detection methods like light scattering. bitesizebio.comnih.gov

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive chromatographic technique used for the separation and qualitative analysis of non-volatile mixtures. libretexts.orgyoutube.com It operates on the principle of separating components based on their differing polarities. youtube.com The system consists of a stationary phase, which is a thin layer of an adsorbent material like silica gel or alumina (B75360) coated on an inert plate, and a mobile phase, which is a solvent or a mixture of solvents. youtube.com

In the analysis of a compound like this compound, a small spot of the sample is applied to the baseline of the TLC plate. The plate is then placed in a sealed chamber containing the mobile phase. youtube.com As the solvent moves up the plate by capillary action, the components of the sample mixture travel up the plate at different rates. khanacademy.org The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. youtube.com

The distance traveled by a compound relative to the distance traveled by the solvent front is known as the Retention Factor (Rf value). youtube.com This value is characteristic for a given compound, solvent system, and stationary phase and can be used for identification by comparing it to the Rf value of a known standard. youtube.com For visualization of the separated spots, which are often colorless, methods such as UV light illumination for fluorescent compounds or staining with chemical reagents are employed. youtube.comnih.gov TLC is a valuable tool for monitoring the progress of reactions, identifying compounds present in a mixture, and determining the purity of a substance. libretexts.orgnih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique for identifying and quantifying compounds by measuring their mass-to-charge ratio (m/z). uib.no It is a versatile tool that can be coupled with separation techniques like gas chromatography (GC) and liquid chromatography (LC) for the analysis of complex mixtures. nih.gov The process involves ionizing the analyte molecules to generate charged particles, which are then separated based on their m/z ratio and detected. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used hyphenated technique for the analysis of volatile and thermally stable compounds. nih.gov In GC-MS, the gas chromatograph separates the components of a mixture, and the mass spectrometer serves as the detector, providing detailed structural information. imrpress.com For fatty acids like this compound, derivatization to more volatile forms, such as fatty acid methyl esters (FAMEs), is often performed prior to analysis to improve their chromatographic behavior. uib.no

The separated components from the GC column enter the ion source of the mass spectrometer, where they are ionized. The resulting ions are then analyzed to produce a mass spectrum, which is a plot of ion intensity versus m/z. nih.gov The mass spectrum provides the molecular weight of the compound and a unique fragmentation pattern that acts as a chemical fingerprint. nih.gov

Electron Ionization (EI) Mass Spectral Interpretation (e.g., Fragmentation Patterns of Branched Fatty Acids)

Electron Ionization (EI) is a hard ionization technique that bombards the analyte molecules with high-energy electrons (typically 70 eV). youtube.com This process not only ionizes the molecule to form a molecular ion (M+•) but also imparts significant excess energy, leading to extensive fragmentation. libretexts.org The resulting fragmentation pattern is highly reproducible and characteristic of the molecule's structure. youtube.com

For branched fatty acids, the fragmentation patterns in EI-MS are influenced by the position of the branch point. Cleavage of the carbon-carbon bonds adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids. libretexts.org The presence of a branch can direct fragmentation, leading to the formation of specific carbocations. The stability of these carbocations influences the intensity of the corresponding peaks in the mass spectrum, with tertiary carbocations being more stable and thus producing more intense peaks than secondary or primary carbocations. libretexts.org The interpretation of these fragmentation patterns allows for the elucidation of the structure of the branched fatty acid. spectroscopyonline.com

Utilization of Mass Spectral Libraries (e.g., NIST)

Mass spectral libraries are extensive databases containing the electron ionization mass spectra of a vast number of compounds. The National Institute of Standards and Technology (NIST) maintains a widely used and comprehensive mass spectral library. nist.gov When a mass spectrum of an unknown compound is obtained via GC-MS, it can be compared against the spectra in the NIST library. youtube.com

This comparison is performed by a computer algorithm that matches the fragmentation pattern and the relative intensities of the peaks of the unknown spectrum with those in the library. A high match score indicates a probable identification of the compound. For instance, the mass spectrum of the ethyl ester of tetradecanoic acid is available in the NIST WebBook. nist.gov This resource is invaluable for the rapid and reliable identification of compounds in complex mixtures. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. uib.no It is particularly well-suited for the analysis of non-volatile and thermally labile compounds, such as free fatty acids, which are not easily analyzed by GC-MS without derivatization. uib.noual.es In LC-MS, the sample is first separated by the LC system, and the eluent is then introduced into the mass spectrometer for detection. lipidmaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound, providing unparalleled insight into its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for the unambiguous structural assignment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a fatty acid provides characteristic signals for different proton environments within the molecule. magritek.com For this compound, distinct peaks corresponding to the terminal methyl group (CH₃), the methylene (B1212753) groups (CH₂) of the long aliphatic chain, the methine proton (CH) at the ethyl branch, and the protons alpha to the carboxylic acid group would be expected. The integration of these signals provides a ratio of the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: ¹³C NMR offers a wider chemical shift range compared to ¹H NMR, often allowing for the resolution of individual carbon signals. pressbooks.puboregonstate.edu In the case of this compound, the ¹³C NMR spectrum would display distinct resonances for the carboxyl carbon, the carbons of the ethyl group, the carbon at the branch point, and the various methylene carbons along the main chain. oregonstate.edu The chemical shifts are sensitive to the local electronic environment, providing definitive evidence for the carbon skeleton. oregonstate.edu While ¹³C NMR is inherently less sensitive due to the low natural abundance of the ¹³C isotope, it is a powerful tool for structural confirmation. pressbooks.pub

A hypothetical ¹³C NMR chemical shift table for this compound is presented below, based on typical ranges for fatty acids.

| Carbon Atom | Estimated Chemical Shift (ppm) |

| COOH | 175-185 |

| C-2 | 30-35 |

| C-3 | 30-35 |

| C-4 (CH) | 35-45 |

| Ethyl CH₂ | 25-30 |

| Ethyl CH₃ | 10-15 |

| C-5 to C-13 (CH₂) | 20-35 |

| C-14 (CH₃) | ~14 |

| Note: These are estimated values and can vary based on solvent and other experimental conditions. |

For analyzing this compound within complex biological or environmental samples, advanced NMR techniques are often employed. Cross-Polarization Magic-Angle Spinning (CPMAS) ¹³C NMR is particularly useful for obtaining high-resolution spectra of solid or semi-solid samples. This technique can help to characterize the compound in matrices where conventional solution-state NMR is not feasible. researchgate.net

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are also invaluable. magritek.com

COSY: Establishes correlations between protons that are coupled to each other, helping to trace the proton connectivity throughout the molecule. magritek.com

HSQC: Correlates proton signals with their directly attached carbon atoms. magritek.com

HMBC: Reveals correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the complete molecular structure. magritek.commagritek.com

These advanced methods provide a comprehensive picture of the molecular structure and can aid in differentiating isomers and identifying the compound in complex mixtures. nih.gov

Development and Validation of Analytical Methods

The development and validation of analytical methods are critical to ensure the reliability and accuracy of the quantification of this compound. nih.gov This process typically involves assessing several key parameters according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.gov

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. mdpi.com To assess linearity, a series of calibration standards of this compound at different known concentrations are analyzed. The resulting data are plotted (response vs. concentration), and a linear regression analysis is performed. A high correlation coefficient (r²), typically greater than 0.99, indicates good linearity. mdpi.com

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated by performing recovery studies. nih.gov A known amount of this compound is added (spiked) into a blank matrix, and the sample is then analyzed. The percentage of the spiked analyte that is recovered by the method is calculated. Acceptable recovery values are typically within a predefined range, such as 80-120%.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.govyoutube.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Precision is assessed at two levels:

Repeatability (Intra-day precision): The precision of the method over a short period, with the same analyst, equipment, and reagents. nih.gov

Intermediate Precision (Inter-day precision): The precision of the method over a longer period, which may include different analysts, equipment, or days. nih.gov

A summary of typical validation parameters is provided in the table below.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% |

| Precision (Repeatability) | The agreement between results of successive measurements carried out under the same conditions. | Relative Standard Deviation (RSD) < 15% |

| Precision (Intermediate) | The agreement between results from the same sample tested under different conditions (e.g., different days, analysts). | Relative Standard Deviation (RSD) < 20% |

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). nih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.gov It is the concentration at which a signal can be distinguished from the background noise. nih.gov

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov The LOQ is a critical parameter for quantitative assays. nih.gov

There are several methods to determine LOD and LOQ, including:

Based on the standard deviation of the response and the slope of the calibration curve:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S) Where σ is the standard deviation of the response (often from blank measurements) and S is the slope of the calibration curve. sepscience.com

Based on signal-to-noise ratio: An empirical approach where the LOD is determined as the concentration that produces a signal-to-noise ratio of approximately 3:1, and the LOQ corresponds to a ratio of about 10:1. sepscience.com

The determination of these limits is essential for understanding the capabilities and limitations of the analytical method for this compound, particularly when analyzing samples with very low concentrations of the compound. researchgate.net

Ecological and Environmental Role of 4 Ethyltetradecanoic Acid

Environmental Occurrence and Distribution

4-Ethyltetradecanoic acid, as a type of branched-chain fatty acid, is expected to be of biological origin. BCFAs are known components of the lipids in bacteria, plants, and animals, and their presence in the soil is a result of the decomposition of these organisms. They form part of the complex mixture of organic compounds that constitute soil organic matter.

The distribution of this compound in the environment is likely widespread but at low concentrations. Fatty acids are naturally present in soils, sediments, and aquatic environments. The specific concentration of this compound would depend on the local biota, land use, and environmental conditions that influence microbial production and degradation. For instance, environments with high microbial activity, such as compost or anaerobic digesters, may exhibit different profiles of BCFAs.

Environmental Fate and Transport Mechanisms

The environmental fate of this compound is governed by a combination of microbial degradation, sorption to soil and sediment particles, and potential transport through water systems.

Microbial Degradation and Biotransformation in Environmental Compartments

Microbial activity is the primary driver of the degradation of fatty acids in the environment. While straight-chain fatty acids are readily degraded by a wide range of microorganisms, the branching in BCFAs like this compound can hinder the typical β-oxidation pathway, leading to slower degradation rates and increased persistence in some environments.

Anaerobic ecosystems, in particular, harbor microbial consortia capable of degrading persistent BCFAs. The degradation process likely involves an initial β-oxidation to break down the carbon chain, followed by methanogenesis where intermediates are converted to methane (B114726) and carbon dioxide. The position of the ethyl branch in this compound is a critical factor determining its degradability by specific microbial enzymes.

| Microbial Process | General Effect on Branched-Chain Fatty Acids |

| Aerobic Degradation | Generally effective, but can be slower than for straight-chain fatty acids. |

| Anaerobic Degradation | Carried out by specialized consortia; persistence can be higher. |

| β-oxidation | Primary degradation pathway, but can be sterically hindered by branching. |

Sorption, Leaching, and Volatilization Processes in Soil and Water Systems

The transport of this compound in the environment is largely controlled by its interaction with soil and sediment components. As a long-chain fatty acid, it is expected to have low water solubility and a tendency to sorb to organic matter and clay particles in the soil. This sorption reduces its mobility and potential for leaching into groundwater.

The organic carbon content of the soil is a key factor influencing the sorption of organic compounds. Soils with higher organic matter content will likely exhibit stronger retention of this compound. The pH of the soil can also play a role by affecting the charge of both the fatty acid and the soil particles.